molecular formula C20H16F2N2O5 B2809094 METHYL 4-{[(2,5-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE CAS No. 1358412-42-6

METHYL 4-{[(2,5-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE

Cat. No.: B2809094
CAS No.: 1358412-42-6
M. Wt: 402.354
InChI Key: ROJQTPIYDDCOFW-UHFFFAOYSA-N
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Description

METHYL 4-{[(2,5-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidine ring, a thiazole ring, and a benzoyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(2,5-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE typically involves multiple steps, including the formation of the thiazolidine ring and the thiazole ring, followed by the introduction of the benzoyl group. Common reagents used in these reactions include thioamides, aldehydes, and various catalysts to facilitate the formation of the desired rings and functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[(2,5-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the structure or remove specific functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler structure with fewer functional groups.

Scientific Research Applications

Chemistry

In chemistry, METHYL 4-{[(2,5-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between different molecular structures and biological systems. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and reactivity may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials and products. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of METHYL 4-{[(2,5-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets METHYL 4-{[(2,5-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE apart is its unique combination of a thiazolidine ring, a thiazole ring, and a benzoyl group. This structure provides a distinct set of chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-[2-(2,5-difluoroanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O5/c1-27-12-4-6-15-13(8-12)18(9-17(23-15)20(26)28-2)29-10-19(25)24-16-7-11(21)3-5-14(16)22/h3-9H,10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJQTPIYDDCOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=CC(=C3)F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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